
Application Notes and Protocols: Maleimide-
NODA-GA in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimide-NODA-
GA as a bifunctional chelator for the development of targeted radiopharmaceuticals for

therapeutic applications. Detailed protocols for conjugation, radiolabeling, and preclinical

evaluation are provided to guide researchers in this promising field of oncology.

Introduction to Maleimide-NODA-GA in Targeted
Radionuclide Therapy
Targeted radionuclide therapy (TRT) is a rapidly evolving modality in cancer treatment that

utilizes systemically administered radiopharmaceuticals to deliver cytotoxic radiation to tumor

cells while minimizing damage to healthy tissues.[1] The specificity of TRT is achieved by

conjugating a therapeutic radionuclide to a targeting moiety, such as a monoclonal antibody

(mAb) or a peptide, that recognizes a tumor-associated antigen or receptor.[2]

The success of a TRT agent hinges on the stable chelation of the radionuclide and its efficient

conjugation to the targeting vector. Maleimide-NODA-GA is a bifunctional chelator designed to

meet these requirements. It comprises three key components:

NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid): A highly efficient

chelator for various trivalent radiometals, particularly therapeutic radionuclides like Lutetium-

177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[3] NODA-GA forms thermodynamically stable and
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kinetically inert complexes with these radiometals, which is crucial to prevent the release of

the radionuclide in vivo and reduce off-target toxicity.[3]

Maleimide: A thiol-reactive functional group that enables covalent conjugation to cysteine

residues on proteins and peptides. This allows for site-specific attachment of the chelator to

the targeting molecule, preserving its biological activity.[4]

Linker: The glutaric acid (GA) component acts as a spacer between the chelator and the

maleimide group, which can improve the accessibility of both the chelator for radiolabeling

and the targeting moiety for its biological target.

The combination of these features makes Maleimide-NODA-GA a versatile tool for the

development of a wide range of targeted radiotherapeutics.

Key Signaling Pathways in Targeted Radionuclide
Therapy
The efficacy of targeted radionuclide therapy relies on the selection of appropriate molecular

targets that are overexpressed on cancer cells. Two of the most well-established targets are

HER2 and PSMA.

HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase

receptor that is overexpressed in a variety of cancers, including breast, gastric, and ovarian

cancers.[5][6] Overexpression of HER2 leads to the activation of downstream signaling

pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation,

survival, and invasion.[7] Monoclonal antibodies targeting HER2, such as trastuzumab, have

been successfully used in the clinic.[5] By conjugating Maleimide-NODA-GA to a HER2-

targeting antibody, therapeutic radionuclides can be specifically delivered to HER2-positive

tumors.[8]

Caption: HER2 signaling pathway and the mechanism of targeted radionuclide therapy.

PSMA Signaling Pathway
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Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is

highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant

disease.[9][10] While its precise signaling function is still under investigation, its high level of

expression and rapid internalization make it an excellent target for radionuclide therapy.[3]

Small molecules and antibodies that bind to the extracellular domain of PSMA have been

developed and are used to deliver therapeutic radionuclides to prostate cancer cells.[11]

Caption: Mechanism of PSMA-targeted radionuclide therapy.

Experimental Protocols
The following sections provide detailed protocols for the conjugation of Maleimide-NODA-GA
to a targeting antibody and subsequent radiolabeling with therapeutic radionuclides.

Conjugation of Maleimide-NODA-GA to a Thiolated
Antibody
This protocol describes the site-specific conjugation of Maleimide-NODA-GA to a monoclonal

antibody through reduced interchain disulfide bonds.

Caption: Workflow for the conjugation of Maleimide-NODA-GA to an antibody.

Materials:

Targeting antibody (e.g., Trastuzumab)

Maleimide-NODA-GA

Tris(2-carboxyethyl)phosphine (TCEP)

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

Anhydrous Dimethyl Sulfoxide (DMSO)

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Centrifugal filter units (e.g., Amicon Ultra)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.mdpi.com/1999-4923/11/11/560
https://pmc.ncbi.nlm.nih.gov/articles/PMC8612178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8393521/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1239118/full
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6297667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Antibody Preparation:

Prepare the antibody solution at a concentration of 2-10 mg/mL in degassed PBS.[12]

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS

using a centrifugal filter unit.

Reduction of Disulfide Bonds:

Add a 10-fold molar excess of TCEP to the antibody solution.[12]

Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds.[12]

Remove excess TCEP immediately using an SEC column pre-equilibrated with degassed

PBS.

Conjugation Reaction:

Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO.

Add a 10- to 20-fold molar excess of the Maleimide-NODA-GA solution to the reduced

antibody solution while gently vortexing.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,

protected from light.

Purification of the Conjugate:

Remove unreacted Maleimide-NODA-GA and other small molecules by SEC using a

column pre-equilibrated with PBS.

Concentrate the purified antibody-NODA-GA conjugate using a centrifugal filter unit.

Characterization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://broadpharm.com/protocol_files/general_protocol_dye_mal_labeling
https://broadpharm.com/protocol_files/general_protocol_dye_mal_labeling
https://broadpharm.com/protocol_files/general_protocol_dye_mal_labeling
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/product/b6297667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6297667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the protein concentration using a BCA assay or by measuring absorbance at

280 nm.

Assess the degree of labeling (chelator-to-antibody ratio) using mass spectrometry.

Confirm the integrity of the conjugate by SDS-PAGE analysis under non-reducing and

reducing conditions.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol describes the radiolabeling of the NODA-GA-conjugated antibody with ¹⁷⁷Lu.

Materials:

¹⁷⁷LuCl₃ solution (carrier-added or no-carrier-added)[13]

NODA-GA-antibody conjugate

Ammonium acetate buffer (0.25 M, pH 5.0)

Metal-free water

PD-10 desalting column

Radio-TLC or radio-HPLC system

Procedure:

Reaction Setup:

In a sterile, metal-free microcentrifuge tube, add the desired amount of NODA-GA-

antibody conjugate.

Add ammonium acetate buffer to achieve a final concentration of approximately 1 mg/mL

of the conjugate.

Radiolabeling:
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Add the ¹⁷⁷LuCl₃ solution to the tube containing the conjugate and buffer. The typical molar

ratio of chelator to ¹⁷⁷Lu should be optimized but is often in the range of 10:1 to 100:1.

Gently mix the solution and incubate at 95°C for 15-30 minutes.[13]

Quality Control:

Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-NODA-GA-antibody by radio-TLC

or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate, pH 5.5. The

labeled antibody should remain at the origin, while free ¹⁷⁷Lu will move with the solvent

front.

An RCP of >95% is generally required for in vivo use.

Purification:

If the RCP is below 95%, purify the radiolabeled conjugate using an SEC column (e.g.,

PD-10) pre-equilibrated with a formulation buffer (e.g., PBS with 0.1% human serum

albumin).

Radiolabeling with Actinium-225 (²²⁵Ac)
This protocol outlines the radiolabeling of the NODA-GA-conjugated antibody with the alpha-

emitter ²²⁵Ac. Caution: ²²⁵Ac is a potent alpha-emitter and requires specialized handling

facilities and precautions.

Materials:

²²⁵Ac(NO₃)₃ solution

NODA-GA-antibody conjugate

Ammonium acetate buffer (0.25 M, pH 5.5)

Metal-free water

PD-10 desalting column
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Radio-TLC or radio-HPLC system

Procedure:

Reaction Setup:

In a sterile, metal-free microcentrifuge tube, add the NODA-GA-antibody conjugate.

Add ammonium acetate buffer to a final conjugate concentration of approximately 1

mg/mL.

Radiolabeling:

Add the ²²⁵Ac(NO₃)₃ solution to the reaction mixture.

Incubate at 37°C for 30-60 minutes.[14]

Quality Control:

Assess the RCP using radio-TLC or radio-HPLC as described for ¹⁷⁷Lu.

Purification:

If necessary, purify the ²²⁵Ac-NODA-GA-antibody using an SEC column.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of NODA-GA

based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and In Vitro Stability
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Radioconju
gate

Radionuclid
e

Radiolabeli
ng Yield (%)

Radiochemi
cal Purity
(%)

In Vitro
Stability
(24h, PBS)
(%)

Reference

⁶⁸Ga-

NODAGA-

Peptide

⁶⁸Ga >95 >98 >99 [15]

¹⁷⁷Lu-PSMA-

617
¹⁷⁷Lu >98 >99 >98 [13]

²²⁵Ac-DOTA-

Antibody
²²⁵Ac ~90 >95 >95 [14]

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g)

Radioco
njugate

Tumor
Model

Time
p.i. (h)

Tumor Blood Liver Kidneys
Referen
ce

⁶⁸Ga-

NODAG

A-PEG₂-

[Sar¹¹]R

M26

PC-3

(Prostate

)

3 15 ± 3
0.07 ±

0.02

0.2 ±

0.05
2.8 ± 0.5 [15]

¹⁷⁷Lu-

PSMA-

NARI-56

LNCaP

(Prostate

)

24
40.56 ±

10.01
N/A N/A N/A [16]

¹⁷⁷Lu-

PSMA-

617

LNCaP

(Prostate

)

24 ~25 N/A N/A N/A [16]

Table 3: Therapeutic Efficacy
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Radioconjugat
e

Tumor Model
Treatment
Dose

Outcome Reference

¹⁷⁷Lu-PSMA-

NARI-56

LNCaP

(Prostate)
18.5 MBq

98% tumor

inhibition at day

58

[16]

¹⁷⁷Lu-PSMA-617
LNCaP

(Prostate)
18.5 MBq

58% tumor

inhibition at day

58

[16]

¹⁷⁷Lu-DOTATATE
Midgut NETs

(Clinical)

7.4 GBq x 4

cycles

Improved

progression-free

survival

[17]

Conclusion
Maleimide-NODA-GA is a valuable and versatile bifunctional chelator for the development of

targeted radionuclide therapies. Its efficient and stable chelation of therapeutic radiometals,

combined with the capability for site-specific conjugation to targeting proteins and peptides,

makes it a powerful tool for creating next-generation radiopharmaceuticals. The protocols and

data presented in these application notes provide a solid foundation for researchers to design

and evaluate novel TRT agents with the potential to improve outcomes for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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